molecular formula C18H20O3 B8455351 Phenol, 4,4'-(4-hydroxycyclohexylidene)bis- CAS No. 114216-05-6

Phenol, 4,4'-(4-hydroxycyclohexylidene)bis-

Cat. No.: B8455351
CAS No.: 114216-05-6
M. Wt: 284.3 g/mol
InChI Key: JTJBAXVMAPZCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-(4-hydroxycyclohexylidene)bis- is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4,4'-(4-hydroxycyclohexylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(4-hydroxycyclohexylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114216-05-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[4-hydroxy-1-(4-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H20O3/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14/h1-8,17,19-21H,9-12H2

InChI Key

JTJBAXVMAPZCOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for the preparation of 4,4'-biphenol which comprises reacting 4-hydroxycyclohexanone with phenol in the presence of an acid catalyst to give 4,4-bis(4-hydroxyphenyl)cyclohexanol of the formula (I) ##STR5## and successively subjecting 4,4-bis(4-hydroxyphenyl)cyclohexanol to decomposition and dehydrogenation reactions in the presence of a dehydrogenation catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ketal intermediate (2.8 g, 17.7 mmol) and phenol (5.64 g, 60 mmol) in dioxane (10 mL) and water (10 mL) at 0° C. was treated dropwise with conc. H2SO4 (20 mL). The mixture was allowed to warm to room temperature and stirred at this temperature for the next 6 h. The reaction mixture was then poured into ice-water and extracted with ethyl acetate. The acetate layer was washed with water, brine, dried with anhydrous MgSO4 and concentrated in vacuo to provide 4,4-bis(4-hydroxyphenyl)cyclohexanol (5 g) contaminated with phenol.
[Compound]
Name
ketal
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.